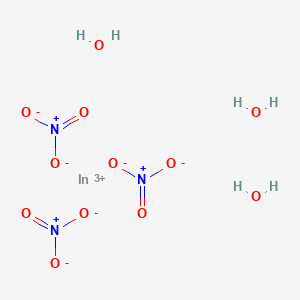

Indium(III) nitrate trihydrate

Description

Significance of Indium(III) Species in Contemporary Inorganic and Materials Chemistry Research

Indium, a post-transition metal in group 13 of the periodic table, primarily exists in the +3 oxidation state, which is its most common and stable form. libretexts.org Indium(III) species are notable for their role in the synthesis of advanced materials. They are particularly significant in the production of indium-based semiconductors, such as indium oxide (In₂O₃), which are crucial components in electronic devices like LEDs and solar cells. chemimpex.comchemimpex.com The unique electronic and optical properties of indium compounds also make them valuable in the development of transparent conductive films and optical coatings. chemimpex.comrsc.org

In the realm of inorganic chemistry, the coordination chemistry of indium(III) is a subject of ongoing research. The In³⁺ cation can form stable coordination complexes with various ligands, leading to the creation of novel materials with tailored properties. rsc.org This has led to investigations into their potential applications in areas such as catalysis and biomedical sciences. chemimpex.comchemimpex.com

Position of Indium(III) Nitrate (B79036) Trihydrate as a Versatile Precursor and Reagent in Academic Investigations

Indium(III) nitrate trihydrate serves as a highly versatile and common starting material, or precursor, in numerous academic research investigations. evanschemicals.comchemimpex.com Its high solubility in water and organic solvents allows for its use in a variety of solution-based synthesis methods. fishersci.fichemimpex.com

One of the primary applications of this compound is as a precursor for the synthesis of indium oxide (In₂O₃) nanoparticles and thin films. fishersci.fisigmaaldrich.comsigmaaldrich.comthaiscience.info These nanomaterials are of great interest due to their potential use in optoelectronics, sensors, and catalysis. researchgate.net The physical and chemical properties of the resulting indium oxide materials, such as particle size and morphology, can be controlled by adjusting the reaction conditions during synthesis from the nitrate precursor. thaiscience.infocapes.gov.br

Furthermore, this compound is employed as a reagent in the synthesis of other indium compounds and complexes. fishersci.fithermofisher.kr It can be used to prepare palladium-based bimetallic catalysts and is a key ingredient in the formation of indium-organic frameworks (In-MOFs). sigmaaldrich.comnih.govacs.org Its ability to act as a Lewis acid also makes it a useful catalyst in certain organic reactions. chemimpex.com

Interactive Data Table: Properties of this compound

Click to view table

| Property | Value |

| Chemical Formula | In(NO₃)₃·3H₂O americanelements.com |

| Appearance | White crystalline powder evanschemicals.comchemimpex.com |

| Molar Mass (Anhydrous) | 300.83 g/mol sigmaaldrich.com |

| Solubility | Soluble in water, methanol (B129727), and ethanol (B145695) fishersci.fithermofisher.kr |

Overview of Key Research Avenues and Methodological Approaches for this compound Studies

Current research involving this compound is focused on several key areas, primarily within materials science and catalysis.

Synthesis of Nanomaterials: A significant portion of research is dedicated to using this compound to synthesize indium oxide (In₂O₃) nanoparticles. sigmaaldrich.comthaiscience.infocapes.gov.br Various methods are employed, including simple chemical routes, polymerized complex methods, and sol-gel techniques. thaiscience.inforesearchgate.netspiedigitallibrary.org Researchers are investigating how different synthesis parameters, such as calcination temperature and the use of polymers like polyvinylpyrrolidone (B124986) (PVP), affect the structural, morphological, and optical properties of the resulting nanoparticles. thaiscience.inforesearchgate.net The goal is to produce nanoparticles with specific sizes and shapes for applications in gas sensors, solar cells, and optoelectronic devices. researchgate.net

Thin Film Deposition: this compound is a key precursor in the deposition of thin films, particularly indium tin oxide (ITO) films, which are widely used as transparent conductive coatings. rsc.org Research in this area explores different deposition techniques, such as aerosol-assisted chemical vapor deposition (AACVD) and spin coating, to create uniform and stable films. spiedigitallibrary.orgrsc.org Studies also focus on the influence of precursor concentration, solvents, and post-deposition treatments on the film's properties. spiedigitallibrary.org

Catalysis: The catalytic activity of this compound and materials derived from it is another active area of research. It is used as a catalyst in various organic reactions and in the preparation of more complex catalytic systems. chemimpex.comchemimpex.com For instance, it is a precursor for palladium-based bimetallic catalysts used for nitrate reduction. sigmaaldrich.comsigmaaldrich.com Recent studies have also demonstrated the use of indium(III) nitrate hydrate (B1144303) in the synthesis of indium-organic frameworks (In-MOFs) that act as reusable and efficient heterogeneous catalysts for the synthesis of bioactive molecules. nih.govacs.org

Methodological Approaches: Researchers utilize a range of analytical techniques to characterize the materials synthesized from this compound. These include:

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized materials. thaiscience.info

Transmission Electron Microscopy (TEM): To visualize the morphology, size, and agglomeration of nanoparticles. thaiscience.info

Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of the desired chemical bonds and identify functional groups. thaiscience.info

UV-Vis Spectroscopy: To study the optical properties and determine the band gap of semiconductor materials. researchgate.net

Historical Context and Evolution of Research on Indium(III) Nitrate Compounds

The element indium was discovered in 1863 by Ferdinand Reich and Hieronymous Theodor Richter in Germany. libretexts.orgrsc.orgshef.ac.uknih.gov They identified the new element through its characteristic indigo-blue line in its atomic spectrum while examining zinc ores. libretexts.orgshef.ac.uk For many years, indium remained a scientific curiosity with very limited availability; until 1924, the world's supply of isolated indium was only about a gram. rsc.orgnih.gov

Early research on indium compounds, including indium(III) nitrate, was primarily focused on understanding their fundamental chemical and physical properties. libretexts.org The development of processes to extract indium as a byproduct of zinc refining led to its increased availability, paving the way for more extensive research into its applications. libretexts.orgrsc.org

The latter half of the 20th century saw a surge in research on indium compounds, driven by the burgeoning semiconductor industry. acs.org The discovery of the utility of indium compounds in electronic and optoelectronic devices, such as the use of indium phosphide (B1233454) (InP) in optical telecommunications, spurred significant investment in indium chemistry. acs.org

In recent decades, research on indium(III) nitrate has evolved to focus on its role as a precursor for advanced materials. The rise of nanotechnology has led to a great deal of research into the synthesis of indium oxide nanoparticles and other nanostructures from indium(III) nitrate. thaiscience.inforesearchgate.net Similarly, the growing interest in sustainable chemistry has driven research into the use of indium-based catalysts, including those derived from indium(III) nitrate, for green chemical processes. nih.govacs.org The study of indium(III) nitrate continues to be an active field, with ongoing efforts to develop new synthetic methods and explore novel applications for this versatile compound.

Structure

2D Structure

Properties

IUPAC Name |

indium(3+);trinitrate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDZMISZAKTZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6InN3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Engineering of Indium Iii Nitrate Trihydrate

Established Synthesis Routes for Indium(III) Nitrate (B79036) Trihydrate

The preparation of Indium(III) nitrate trihydrate can be broadly categorized into aqueous and non-aqueous methods, each with distinct advantages and applications for the resulting material.

In + 4 HNO₃ → In(NO₃)₃ + NO + 2 H₂O wikipedia.org

Alternatively, indium hydroxide (B78521) can be reacted with nitric acid to yield the nitrate salt and water. chembk.com Following the complete dissolution of the indium source, the resulting aqueous solution is carefully evaporated. wikipedia.org This step removes excess water and acid, leading to the crystallization of indium nitrate hydrate (B1144303). wikipedia.org In concentrated aqueous solutions, the indium(III) ion exists predominantly as the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺. rsc.org However, complex equilibria can exist, involving the formation of inner-sphere complexes like [In(OH₂)₅ONO₂]²⁺ and outer-sphere ion pairs such as [In(OH₂)₆³⁺·NO₃⁻], particularly at high nitrate concentrations. rsc.org The controlled removal of water from this system allows for the isolation of solid, crystalline hydrates, including the trihydrate. wikipedia.org The final hydration state of the crystalline product is highly dependent on the evaporation conditions, such as temperature and pressure.

While aqueous routes are common for producing hydrated forms, non-aqueous methods are primarily employed for synthesizing the anhydrous Indium(III) nitrate. The anhydrous salt can be produced through the reaction of anhydrous indium(III) chloride with dinitrogen pentoxide. wikipedia.org Although this method directly yields the anhydrous compound, the trihydrate could theoretically be obtained by the subsequent, precisely controlled addition of a stoichiometric quantity of water to a non-aqueous solution of In(NO₃)₃.

More frequently, non-aqueous solvents are used in the processing of commercially available indium nitrate hydrates for specific applications. spiedigitallibrary.orgresearchgate.net For instance, Indium(III) nitrate hydrate is often dissolved in solvents like 2-methoxyethanol (B45455) (2-MOE) to create precursor solutions for fabricating thin films. spiedigitallibrary.orgresearchgate.netmdpi.com This approach is not a synthesis of the hydrate itself, but rather a critical non-aqueous processing step that leverages the solubility of the hydrate to enable solution-based deposition techniques. spiedigitallibrary.orgchemdad.com The compound is also soluble in other alcohols, such as methanol (B129727) and ethanol (B145695). chembk.comchemdad.com

Purity and Hydration State Control in Synthesis of Indium(III) Nitrate Hydrates

The performance of Indium(III) nitrate as a precursor is critically dependent on its purity and the precise number of water molecules in its crystal structure (hydration state).

Controlling the purity of the final product begins with the starting materials. High-purity indium metal (e.g., 99.99% or 99.999%) and reagent-grade nitric acid are essential for producing high-purity indium nitrate. indium.comthermofisher.com Commercial grades of Indium(III) nitrate hydrate are available with purities as high as 99.999% (metals basis). thermofisher.com

The hydration state is a more complex variable to control. Different stable hydrates of indium nitrate exist, including the trihydrate and pentahydrate, as well as other reported forms. wikipedia.orgindium.com The specific hydrate obtained from aqueous synthesis is sensitive to the crystallization conditions, particularly temperature. Heating indium nitrate hydrates causes them to lose water, eventually decomposing into indium oxide at higher temperatures (above 250°C). indium.com Therefore, precise temperature control during the evaporation and crystallization phase is paramount for targeting a specific hydrate like the trihydrate.

The water content within the precursor material, often denoted as In(NO₃)₃·xH₂O, can be inconsistent between different batches or suppliers. spiedigitallibrary.org This variability can significantly impact applications; for example, in sol-gel film deposition, excess or uncontrolled water content in the precursor or the solvent can lead to premature crystallization and the formation of defects in the final film. spiedigitallibrary.org Researchers have used techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify the water content (x) in a given batch of indium nitrate hydrate. spiedigitallibrary.org In some precursor formulations, solvents are rigorously dried using molecular sieves to minimize and control the amount of water in the system. spiedigitallibrary.org

Table 1: Properties of Different Indium Nitrate Hydrates This table is interactive. Click on the headers to sort the data.

| Property | Indium Nitrate Anhydrous (In(NO₃)₃) | Indium Nitrate Trihydrate (In(NO₃)₃·3H₂O) | Indium Nitrate 4.5-Hydrate (In(NO₃)₃·4.5H₂O) |

|---|---|---|---|

| Description | Odorless, off-white crystalline powder; high solubility in water. indium.com | Greater stability under ambient conditions. indium.com | Lower hygroscopicity and greater stability under typical storage conditions. indium.com |

| Molecular Weight | 300.85 g/mol indium.com | 354.91 g/mol indium.com | 381.94 g/mol indium.com |

| Theoretical Indium % | 38.17% indium.com | 32.35% indium.com | 30.06% indium.com |

| Best Suited For | Applications requiring precise water content control. indium.com | General use requiring stability under ambient conditions. indium.com | Applications where stability and low hygroscopicity are critical. indium.com |

Data sourced from Indium Corporation. indium.com

Rational Design of Indium(III) Nitrate Precursors for Specific Applications

This compound is rarely used in its solid form but rather as a starting material to be engineered into a liquid-phase precursor tailored for a specific deposition or synthesis technique.

Indium(III) nitrate hydrate is a preferred precursor for the solution-based deposition of indium oxide (In₂O₃) and related transparent conducting oxide thin films, such as indium zinc oxide (IZO). spiedigitallibrary.orgresearchgate.netsigmaaldrich.com The design of these precursor solutions involves several key considerations:

Solvent Choice: A common solvent is 2-methoxyethanol (2-MOE), which effectively dissolves the indium nitrate hydrate and provides appropriate viscosity and boiling point for spin-coating and other deposition methods. spiedigitallibrary.orgresearchgate.netmdpi.com

Additives: To control the solution chemistry and subsequent film formation, various additives are often incorporated. For example, acetylacetone (B45752) may be added as a chelating agent to stabilize the indium ions and prevent uncontrolled precipitation, while small amounts of aqueous ammonia (B1221849) (NH₃) can be used to control the pH and promote the initial stages of metal-oxo cluster formation. spiedigitallibrary.org In combustion sol-gel formulations, a fuel such as urea (B33335) is added to the nitrate (oxidizer) solution. mdpi.com This creates a precursor that undergoes self-sustaining combustion at lower temperatures, facilitating the conversion to a dense oxide film. spiedigitallibrary.orgmdpi.com

Concentration: The molar concentration of the precursor solution directly influences the thickness and quality of the resulting film. spiedigitallibrary.org Studies have investigated concentrations ranging from 0.1 M to 0.4 M to optimize film uniformity and minimize defects. spiedigitallibrary.org A 0.1 M solution, for instance, has been shown to form a 20-nm thick film suitable for applications in EUV lithography. spiedigitallibrary.org

Table 2: Example Precursor Formulations for Thin Films This table is interactive. You can filter the data by entering keywords in the search box.

| Target Material | Indium Source | Solvent | Additives | Application | Reference |

|---|---|---|---|---|---|

| Indium Oxide | In(NO₃)₃·xH₂O (0.1 M) | 2-Methoxyethanol | Acetylacetone, Aqueous NH₃ | EUV Resist Films | spiedigitallibrary.org |

| Indium Zinc Oxide (IZO) | In(NO₃)₃·xH₂O, Zn(NO₃)₂·xH₂O | 2-Methoxyethanol | Urea | Transparent Conducting Oxide | mdpi.com |

| Indium Oxide | In(NO₃)₃·xH₂O (0.1 M) | 2-Methoxyethanol | Ammonium Nitrate (AN) | Low-Temperature Crystallization | aip.org |

| Indium Oxide | In(NO₃)₃·xH₂O | Not specified | None mentioned | Thin Film Transistors | sigmaaldrich.comsamaterials.com |

Indium(III) nitrate is an excellent precursor for the synthesis of various indium-based nanomaterials, especially indium oxide (In₂O₃) nanoparticles. sigmaaldrich.comamericanelements.comamericanelements.com Its high water solubility and ability to decompose cleanly into the oxide upon heating are key advantages. americanelements.comamericanelements.com

Several strategies are used to tailor nitrate-based precursors for nanomaterial synthesis:

Polymerized Complex Method: In this approach, Indium(III) nitrate is mixed in a solution with a polymer, such as polyvinylpyrrolidone (B124986) (PVP). thaiscience.info The polymer acts as a capping agent, coordinating with the indium ions and sterically hindering particle growth and agglomeration during subsequent calcination. This method has been used to produce weakly agglomerated In₂O₃ nanoparticles with sizes in the range of 15-25 nm. thaiscience.info

Direct Calcination: A simpler route involves the direct thermal decomposition of the dried indium nitrate precursor in air at elevated temperatures (e.g., 400 °C) to form In₂O₃ nanoparticles. capes.gov.br

Sonochemical Synthesis: Indium nitrate has been used as the indium source in the sonochemical synthesis of other nanomaterials, such as β-indium sulfide (B99878) (β-In₂S₃) nanoparticles. chalcogen.ro In this method, an aqueous solution containing indium nitrate and a sulfur source like thioacetamide (B46855) is subjected to high-intensity ultrasound, which drives the chemical reaction. The choice of the indium precursor (nitrate vs. chloride or sulfate) was found to play a significant role in the formation and aggregation of the resulting nanoparticles. chalcogen.ro

The versatility of Indium(III) nitrate hydrate makes it a cornerstone for creating coordinated polymer films that, in turn, serve as intermediates in the preparation of indium(III) oxide nanoparticles. thermofisher.comfishersci.cathermofisher.kr

Fundamental Reactivity and Mechanistic Investigations of Indium Iii Nitrate Trihydrate

Solution Chemistry and Speciation of Indium(III) in Nitrate (B79036) Media

The behavior of indium(III) ions in aqueous nitrate solutions is complex, characterized by hydrolysis and coordination with surrounding molecules and ions. Understanding these processes is crucial for controlling the synthesis of indium-containing materials.

Hydrolysis Mechanisms and Equilibrium Studies

In aqueous solutions, indium(III) ions are prone to hydrolysis, a reaction in which water molecules split, leading to the formation of hydroxo- and oxo-containing species. The extent of hydrolysis is highly dependent on factors such as pH, temperature, and the concentration of indium(III) ions.

The hydrolysis of the indium(III) ion, In³⁺, has been investigated using potentiometric titration. Studies have identified the formation of various hydrolyzed species, including [In(OH)]²⁺ and [In(OH)₂]⁺. researchgate.net The equilibrium constants for these hydrolysis reactions have been determined, providing insight into the relative stability of these species under different conditions. For instance, at 25 °C in a 0.10 mol dm⁻³ potassium nitrate medium, the –log βpq values for the formation of [In(OH)]²⁺ and [In(OH)₂]⁺ have been estimated to be 4.31 and 9.35, respectively. researchgate.net

Forced hydrolysis experiments, where an acidified indium nitrate solution is heated, have been used to produce cubic particles of indium hydroxide (B78521). utah.edu These experiments have shown that the particle size distribution, pH, and indium concentration evolve over time, which can be accurately predicted by models that link solution complexation equilibria with precipitation kinetics. utah.edu The hydrolysis of indium(III) nitrate ultimately yields indium(III) hydroxide. wikipedia.org The In³⁺ ion is quite susceptible to hydrolysis, with a first hydrolysis pKa of 4.4. researchgate.net This indicates that in deionized water, the surface of indium nitrate particles can quickly become covered with less soluble hydroxide or hydroxynitrate compounds, which can inhibit further dissolution. researchgate.net To counteract this, a slightly acidic solution, such as 0.01-0.1 M nitric acid, is often required to achieve complete dissolution. researchgate.net

Interactive Data Table: Hydrolysis Species of Indium(III) in Nitrate Media

| Hydrolysis Species | Formation Reaction | –log βpq (at 25 °C) |

| [In(OH)]²⁺ | In³⁺ + H₂O ⇌ [In(OH)]²⁺ + H⁺ | 4.31 |

| [In(OH)₂]⁺ | In³⁺ + 2H₂O ⇌ [In(OH)₂]⁺ + 2H⁺ | 9.35 |

Coordination Behavior with Solvent Molecules and Anions

Cation-exchange techniques have been employed to study the complexing of indium(III) and nitrate ions in dilute acid solution. rsc.org These studies have determined the stability constants for the formation of indium(III) nitrate complexes. In the presence of an excess of nitrate ions, indium(III) nitrate can be converted to the [In(NO₃)₄]⁻ ion. wikipedia.org

Raman spectroscopy has been a valuable tool for investigating the state of indium ions in nitrate solutions. These studies provide information about the coordination environment of the indium(III) ion, including the number and arrangement of coordinating water molecules and nitrate anions. The nitrate ion itself can exhibit various coordination modes, acting as a monodentate, bidentate, or bridging ligand. researchgate.net

Thermal Decomposition Pathways and Reaction Kinetics

The thermal decomposition of indium(III) nitrate trihydrate is a multi-step process that ultimately leads to the formation of indium(III) oxide. The specific intermediates and the kinetics of the decomposition are influenced by several factors.

Solid-State Reaction Mechanisms during Thermolysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are primary techniques used to study the thermal decomposition of indium(III) nitrate hydrate (B1144303). These analyses reveal a series of weight loss steps corresponding to dehydration and the subsequent decomposition of the nitrate salt.

The decomposition process for a hydrated form of indium nitrate, specifically In(NO₃)₃·4.5H₂O, has been shown to proceed through several intermediate species. The proposed reaction scheme involves sequential dehydration and decomposition steps at specific temperatures:

At 119 °C: In(NO₃)₃·4.5H₂O → In(NO₃)₃·3.25H₂O

At 160 °C: In(NO₃)₃·3.25H₂O → In₂O(NO₃)₄·H₂O

At 188 °C: In₂O(NO₃)₄·H₂O → In₂O(NO₃)₄

At 220 °C: In₂O(NO₃)₄ → InONO₃

At 243 °C: InONO₃ → In₂O₃

Other studies have identified slightly different decomposition pathways and temperatures. For instance, the thermal conversion of indium nitrate hydrate to indium oxide can begin with the release of bonded water, followed by the decomposition of nitrates into nitric acid and water. spiedigitallibrary.org At higher temperatures, NO, NO₂, and oxygen are released, leading to the formation of indium hydroxide, which then converts to indium oxide. spiedigitallibrary.org DSC analyses have shown endothermic peaks around 74-79 °C, attributed to water evaporation, a peak between 150-180 °C associated with the loss of HNO₃, and a final peak at 195-206 °C corresponding to the conversion of In-OH to indium oxide. spiedigitallibrary.org Generally, heating indium nitrate above 250°C causes decomposition into indium oxide. indium.com

Interactive Data Table: Thermal Decomposition Stages of a Hydrated Indium Nitrate

| Temperature (°C) | Intermediate Compound |

| 119 | In(NO₃)₃·3.25H₂O |

| 160 | In₂O(NO₃)₄·H₂O |

| 188 | In₂O(NO₃)₄ |

| 220 | InONO₃ |

| 243 | In₂O₃ |

Influence of Environmental Conditions on Decomposition Pathways

The atmosphere in which the thermal decomposition is carried out can significantly affect the reaction pathway and the final products. The decomposition of metal nitrates in air has been systematically studied, and the decomposition temperatures have been correlated with the charge densities of the metal cations. acs.org For transition and noble metals, the decomposition temperatures are generally lower than those of base metals due to back-donation of the electronic cloud from the nitrate to the metal's unfilled d-orbitals. acs.org

When the decomposition is conducted in a hydrogen atmosphere, the reduction temperatures are typically lower than the decomposition temperatures in air. acs.org This lowering of the reduction temperature is attributed to the spillover of hydrogen to the nitrate moiety through either heterolytic or homolytic dissociation of hydrogen on the metal surface. acs.org The stoichiometry of hydrogen consumption during temperature-programmed reduction varies depending on the metal cation, leading to different nitrogen-containing end products such as NH₃ or N₂. acs.org

Mechanistic Role of Additives in Catalyzing or Inhibiting Thermal Reactions

Additives can be introduced to alter the thermal decomposition behavior of indium(III) nitrate. While specific studies on additives for this compound are not extensively detailed in the provided context, general principles from related systems can be inferred. Additives can act as catalysts by lowering the decomposition temperature or as inhibitors by increasing it.

For instance, in pyrotechnic mixtures, additives like urotropine and guanidine nitrate have been shown to alter the ignition temperatures of formulations containing potassium perchlorate and a magnesium-aluminum alloy. sci-hub.se Some additives can increase the thermal stability of the mixture, while others can lower the ignition temperature. sci-hub.se In the context of indium(III) nitrate, an additive could potentially facilitate the decomposition by providing alternative reaction pathways with lower activation energies. Conversely, an additive could stabilize the nitrate by forming more thermally robust complexes. The use of polyvinylpyrrolidone (B124986) (PVP) in the synthesis of In₂O₃ nanoparticles from indium(III) nitrate involves a significant weight loss between 200 to 500°C, attributed to the complete decomposition of both the indium nitrate and the PVP. researchgate.net

Photochemical Reactivity and Transformation Mechanisms

This compound exhibits notable photochemical reactivity, primarily centered around the nitrate anion, which absorbs ultraviolet (UV) radiation. While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, the fundamental photochemical behavior can be understood by examining the photolysis of the nitrate anion in aqueous solutions and the role of the indium cation.

The UV-visible absorption spectrum of indium nitrate shows absorption in the UV region, which is characteristic of the nitrate ion. researchgate.net The photolysis of aqueous nitrate is known to proceed through two primary channels upon excitation, particularly at wavelengths shorter than 340 nm. nih.gov These pathways involve the cleavage of an N-O bond, leading to the formation of highly reactive species.

The primary photochemical processes for the nitrate anion (NO₃⁻) are generally accepted to be:

Formation of nitrogen dioxide and an oxygen radical anion: NO₃⁻ + hν → •NO₂ + O•⁻ nih.gov

Formation of nitrite and an oxygen atom: NO₃⁻ + hν → NO₂⁻ + O(³P) researchgate.net

Following these initial steps, a cascade of secondary reactions can occur. The oxygen radical anion (O•⁻) can react with water to produce hydroxyl radicals (•OH), which are potent oxidizing agents. nih.gov Furthermore, photoisomerization of the nitrate anion to peroxynitrite (ONOO⁻) can occur, especially at shorter UV wavelengths (around 200-280 nm). The decomposition of the protonated form, peroxynitrous acid (ONOOH), subsequently yields hydroxyl radicals and nitrogen dioxide. nih.gov

A significant application of the photochemical reactivity of indium(III) nitrate is its use as a precursor in the synthesis of indium-based nanomaterials and photocatalysts, such as indium oxide (In₂O₃). guidechem.com UV irradiation of indium(III) nitrate solutions can facilitate the conversion to indium oxide, a process that is also achievable through thermal decomposition. indium.com This photochemical conversion is a key step in patterning indium-based thin films for electronic applications. researchgate.net

The general mechanism for the photochemical decomposition of metal nitrates to their respective oxides involves the initial photolytic generation of reactive nitrogen species and oxygen radicals, which then react further, leading to the formation of metal hydroxides and subsequently oxides upon dehydration.

Electron Transfer Processes and Redox Chemistry Involving this compound

This compound is recognized as a competent oxidizing agent in various chemical transformations, a property derived from the +3 oxidation state of the indium center and the presence of the nitrate anions. The redox chemistry of this compound involves the reduction of the In(III) species, typically to lower oxidation states, or the participation of the nitrate group in oxidative reactions.

The standard electrode potential for the In³⁺/In⁺ couple is approximately -0.444 V, indicating that the reduction of In(III) to In(I) is thermodynamically feasible with appropriate reducing agents. The electrochemical behavior of In³⁺ has been studied in various electrolytes, revealing complex, multi-step reduction processes. For instance, in sulfate media, the electrodeposition of indium from In³⁺ is an irreversible process controlled by diffusion. frontiersin.org In non-aqueous solvents like ionic liquids, the reduction of In(III) can proceed through an In(I) intermediate before forming metallic indium (In(0)). mdpi.com The cyclic voltammetry of indium salts often shows multiple reduction and oxidation peaks, indicative of these sequential electron transfer steps and potential interactions with the electrode material. mdpi.comtum.de

While specific cyclic voltammetry data for this compound in common organic solvents is not extensively detailed in the reviewed literature, studies on indium salts in various media provide a general framework for its electrochemical behavior. The nature of the solvent and supporting electrolyte can significantly influence the redox potentials and the mechanism of electron transfer.

In the realm of organic synthesis, indium(III) compounds, including the nitrate salt, can act as Lewis acids to catalyze reactions and can also participate in redox processes. While much of the literature on indium-mediated organic reactions focuses on low-valent indium species as reducing agents, organic-chemistry.org indium(III) nitrate's role as an oxidant is also utilized. It can be used in the preparation of other catalytic materials where it acts as a source of In(III) that can undergo redox cycling.

The oxidative power of indium(III) nitrate is also implicitly used when it serves as a precursor for materials involved in redox-based catalysis. For example, it is a starting material for preparing catalysts for the electrochemical reduction of nitrate, where the indium species in the final catalyst material facilitates electron transfer processes.

Applications in Catalysis and Advanced Chemical Transformations

Lewis Acid Catalysis in Organic Synthesis

Indium(III) compounds are recognized for their strong Lewis acidity, coupled with a notable tolerance to aqueous media, making them attractive catalysts for a wide range of organic reactions. rsc.org They efficiently coordinate with various functional groups, activating them towards nucleophilic attack and enabling the formation of new chemical bonds.

The construction of carbon-carbon bonds is a fundamental process in organic synthesis. Indium(III) catalysts have proven to be highly effective in promoting several key C-C bond-forming reactions.

Friedel-Crafts Reactions: Indium(III) salts, such as indium(III) triflate, are potent catalysts for Friedel-Crafts acylations and alkylations. For instance, the combination of an indium complex with lithium perchlorate provides a powerful system for the catalytic acylation of electron-rich aromatic compounds. This approach offers an alternative to traditional methods that require stoichiometric amounts of promoters like aluminum trichloride. The catalytic system is effective even at low loadings of the indium(III) complex.

Table 1: Indium(III)-Catalyzed Friedel-Crafts Acylation of Anisole

| Entry | Catalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | In(OTf)₃ | --- | MeCN | 28 |

| 2 | InCl₃ | 3 mol% AgClO₄ | MeCN | 82 |

| 3 | In(OTf)₃ | 4 mol% LiClO₄ | MeNO₂ | 95 |

This table presents a selection of results for the acylation of anisole with acetic anhydride, demonstrating the effect of different indium catalysts, additives, and solvents on the reaction yield.

Michael Addition: Indium(III) triflate has been shown to efficiently catalyze the Michael addition of amines to α,β-unsaturated esters and nitriles. This reaction proceeds under mild conditions, providing β-amino esters and nitriles in excellent yields. The Lewis acidity of the indium catalyst is crucial for activating the α,β-unsaturated system towards nucleophilic attack by the amine.

Indium(III) catalysts also facilitate the formation of bonds between carbon and heteroatoms, such as nitrogen, oxygen, and sulfur.

N-Substituted Urea (B33335) and Carbamate Synthesis: Indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea, which serves as an environmentally friendly carbonyl source. organic-chemistry.org This method is also applicable to the carbamoylation of amines to produce N-substituted ureas. organic-chemistry.org Mechanistic studies suggest that the reaction involves the O-coordination of urea to the indium triflate, which enhances the nucleophilic attack by the alcohol or amine on the carbonyl center. organic-chemistry.org

Glycosylation: The formation of glycosidic bonds is a critical reaction in carbohydrate chemistry. Indium(III) triflate has been utilized as a mild and non-toxic Lewis acid catalyst for glycosylation reactions using glycosyl fluorides. This method is compatible with a broad range of alcohol acceptors under ambient conditions.

Role in Inorganic Reaction Catalysis

While direct catalysis of inorganic reactions by Indium(III) nitrate (B79036) trihydrate is not extensively documented, it plays a crucial role as a precursor in the synthesis of highly active catalysts for inorganic transformations. A prominent example is its use in the preparation of bimetallic catalysts for the reduction of nitrate in water.

Nitrate Reduction: Indium(III) nitrate is used to prepare indium-decorated palladium (In-on-Pd) nanoparticle catalysts, which are highly effective for the catalytic reduction of nitrate (NO₃⁻), a widespread groundwater contaminant. acs.orgepa.govosti.gov In this system, Indium(III) nitrate is the source of indium, which, when deposited on palladium nanoparticles, creates active sites for the reaction. acs.orgepa.govosti.gov

The performance of these bimetallic catalysts is highly dependent on the surface coverage of indium. acs.orgepa.gov Studies have shown a "volcano-shaped" relationship between the indium surface coverage and the nitrate reduction activity, with optimal performance achieved at a specific indium concentration. acs.orgepa.gov Mechanistic investigations using X-ray absorption spectroscopy indicate that indium is in an oxidized state in the as-synthesized catalyst, is reduced to zerovalent metal in the presence of H₂, and then re-oxidizes upon contact with nitrate. acs.orgepa.gov Density functional theory (DFT) simulations suggest that metallic indium provides strong binding sites for nitrate adsorption and lowers the activation energy for the rate-limiting step of nitrate-to-nitrite reduction. acs.orgepa.gov These catalysts exhibit high selectivity (over 95%) towards the formation of non-toxic nitrogen gas (N₂). acs.orgepa.gov

Photocatalytic Applications and Reaction Mechanisms

Indium(III) nitrate trihydrate is a common precursor for the synthesis of indium-based semiconductor materials, such as indium oxide (In₂O₃), which are utilized in photocatalysis. guidechem.com These materials can harness light energy to drive chemical reactions, offering potential solutions for environmental remediation and sustainable energy production.

Indium oxide-based materials have shown promise in the photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels like carbon monoxide (CO) and methane (CH₄). The general mechanism involves the absorption of photons by the indium oxide semiconductor, leading to the generation of electron-hole pairs. These charge carriers then migrate to the surface of the catalyst and participate in redox reactions.

The catalytic cycle for CO₂ reduction over an indium-based photocatalyst can be summarized as follows:

Light Absorption: The In₂O₃ photocatalyst absorbs photons with energy greater than its bandgap, creating electron (e⁻) and hole (h⁺) pairs.

Charge Separation and Migration: The photogenerated electrons and holes separate and move to the catalyst surface.

Water Oxidation: The holes (h⁺) oxidize water molecules to produce protons (H⁺) and oxygen (O₂).

CO₂ Adsorption and Activation: CO₂ molecules are adsorbed onto the catalyst surface and are activated.

CO₂ Reduction: The electrons (e⁻) and protons (H⁺) reduce the activated CO₂ molecules to form products such as CO and CH₄.

The efficiency of this process can be enhanced by modifying the indium oxide, for example, by creating oxygen vacancies or by forming composites with other materials.

Indium-based photocatalysts are also effective in the degradation of organic pollutants in water and air. The mechanism of degradation typically involves the generation of highly reactive oxygen species (ROS).

Mechanism of Methylene Blue Degradation: A common model reaction for studying photocatalytic activity is the degradation of methylene blue (MB) dye. When an indium-based photocatalyst is irradiated with light of appropriate wavelength, the following steps occur:

Generation of Electron-Hole Pairs: Similar to CO₂ reduction, light absorption creates electrons and holes in the semiconductor.

Formation of Hydroxyl Radicals: The holes can react with water or hydroxide (B78521) ions on the catalyst surface to form highly oxidizing hydroxyl radicals (•OH).

Formation of Superoxide Radicals: The electrons can reduce adsorbed oxygen molecules to form superoxide radical anions (•O₂⁻).

Degradation of Methylene Blue: The highly reactive •OH and •O₂⁻ radicals attack the methylene blue molecules, breaking them down into simpler, less harmful compounds, and ultimately leading to their mineralization into CO₂, water, and inorganic ions.

Studies have shown that factors such as the pH of the solution, the amount of catalyst, and the initial concentration of the dye can significantly influence the degradation efficiency.

Development of Heterogeneous Catalytic Systems Utilizing this compound Derivatives

This compound serves as a crucial precursor in the synthesis of various heterogeneous catalytic systems. Its utility lies in its ability to be converted into catalytically active materials, such as indium oxides and complex metal-organic frameworks, which are stable, reusable, and efficient in promoting a variety of chemical reactions.

Researchers have successfully employed Indium(III) nitrate hydrate (B1144303) to generate indium oxide (In₂O₃) nanomaterials with controlled morphologies. sigmaaldrich.comnih.gov These materials are significant in photocatalysis. For instance, a flower-like In₂O₃ catalyst has been synthesized using a metal-organic framework (MOF) based one-step hydrothermal process with indium(III) nitrate hydrate as the indium source. nih.gov This catalyst demonstrates notable photocatalytic activity in the degradation of organic pollutants under visible light. nih.gov The unique structure of these nanomaterials, derived from the nitrate precursor, provides a large surface area and numerous active sites, enhancing their catalytic performance. nih.gov

In addition to pure indium oxide, Indium(III) nitrate hydrate is a key ingredient in creating composite catalysts. One such example is an In₂O₃/CeO₂/HATP composite photocatalyst designed for the reduction of carbon dioxide (CO₂). guidechem.com The synthesis involves using the indium salt to deposit indium oxide onto a ceria-based support. guidechem.com Similarly, it has been used to prepare nickel-doped hollow indium oxide tubes. guidechem.com

Another significant area of development is the creation of bimetallic catalysts. Indium(III) nitrate hydrate can be used to prepare palladium-based bimetallic catalysts, such as indium-decorated palladium nanoparticles (In-on-Pd NPs), which are highly effective for the reduction of nitrates in water. sigmaaldrich.comresearchgate.net In these catalysts, indium, derived from the nitrate salt, plays a crucial role in enhancing the activity and selectivity of the palladium nanoparticles. researchgate.net Research indicates that an indium surface coverage of 40% on the palladium nanoparticles results in the most active catalyst for nitrate reduction. researchgate.net

Furthermore, Indium(III) nitrate hydrate is instrumental in the synthesis of advanced metal-organic frameworks (MOFs). An In-HCPCP MOF, produced from the reaction between indium(III) nitrate hydrate and a hexacarboxylate ligand, functions as a highly efficient and reusable heterogeneous Lewis acid catalyst. nih.gov This catalyst has proven effective in the synthesis of bioactive aza-heterocycles, showcasing broad functional group compatibility and excellent reaction yields under mild conditions. nih.gov

Table 1: Heterogeneous Catalysts Derived from this compound

| Catalyst Type | Precursor(s) | Application | Key Finding |

|---|---|---|---|

| Flower-like Indium Oxide (In₂O₃-MF) | Indium(III) nitrate hydrate, Trimesic acid, Terephthalic acid | Photocatalytic degradation of organic pollutants | Unique flower-like structure provides more active sites for photocatalysis. nih.gov |

| In₂O₃/CeO₂/HATP Composite | Indium(III) nitrate hydrate, Hexanitratocerate(IV) HATP | Photocatalytic reduction of CO₂ to methane | Simple preparation method for effective CO₂ conversion under UV light. guidechem.com |

| Indium-decorated Palladium Nanoparticles (In-on-Pd) | Indium(III) nitrate hydrate, Palladium source | Catalytic reduction of nitrate in water | Indium enhances the activity of palladium; optimal performance at 40% indium surface coverage. sigmaaldrich.comresearchgate.net |

| In-HCPCP Metal-Organic Framework (SRMIST-1) | Indium(III) nitrate hydrate, Hexakis(4-carboxylatophenoxy)-cyclotriphosphazene | Lewis acid catalyst for synthesis of aza-heterocycles | Highly stable, reusable catalyst with low catalyst loading (1-5 mol %) and excellent yields. nih.gov |

Exploration of this compound as an Oxidizing Agent in Synthetic Routes

This compound is recognized for its strong oxidizing properties, a characteristic that is leveraged in various synthetic chemical processes. cdhfinechemical.com The substance is classified as an oxidizing solid (Category 2), indicating its potential to cause or contribute to the combustion of other materials, and it may intensify fire. cdhfinechemical.com This oxidative capacity is a key feature in its application in organic synthesis and materials preparation. thermofisher.krchemimpex.com

The role of Indium(III) nitrate hydrate as an oxidizing agent is integral to its function in certain catalytic and preparative routes. guidechem.comthermofisher.kr For example, in the synthesis of specific materials, the nitrate component of the salt can facilitate oxidative processes. While its primary role in many applications is as a precursor to indium-containing materials like indium oxide, its inherent oxidizing nature can influence the reaction pathways and the final state of the products formed. thermofisher.krchemimpex.com

In synthetic organic chemistry, Lewis acids are often employed to catalyze reactions, and Indium(III) nitrate's Lewis acidic nature contributes to its catalytic activity. chemimpex.com Its utility as an oxidizing agent is also noted in the preparation of coordinated polymer films, which are subsequently used to create indium(III) oxide nanoparticles. thermofisher.kr The compound's ability to act as an oxidant is a fundamental chemical property that underpins some of its diverse applications.

Table 2: Oxidizing Properties and Applications of this compound

| Property / Application | Description | Reference |

|---|---|---|

| Chemical Classification | Classified as an oxidizing solid (Category 2). cdhfinechemical.com | The substance has strong oxidizing properties. |

| Synthetic Utility | Used as an oxidizing agent in various synthetic routes. guidechem.comthermofisher.kr | Employed in the manufacture of coordinated polymer films and other indium complexes. thermofisher.kr |

| Role in Catalysis | Serves as a catalyst and a raw material for materials preparation, where its oxidizing nature can be relevant. chemimpex.com | Acts as a Lewis acid, which can enhance reaction rates and yields in organic synthesis. chemimpex.com |

Role in Advanced Materials Synthesis and Engineering

Precursor for Indium Oxide (In₂O₃) Thin Films and Nanostructures

Indium(III) nitrate (B79036) trihydrate is frequently employed as the indium source for the deposition of indium(III) oxide (In₂O₃) thin films and the growth of In₂O₃ nanostructures. In₂O₃ is a wide-bandgap n-type semiconductor renowned for its high electrical conductivity and optical transparency, making it a cornerstone material for applications like flat-panel displays, solar cells, and gas sensors. The nitrate precursor is advantageous due to its relatively low decomposition temperature, which allows for the formation of the oxide at moderate processing temperatures.

Solution-phase deposition techniques are widely utilized for producing In₂O₃ thin films from Indium(III) nitrate trihydrate due to their simplicity, cost-effectiveness, and scalability. The sol-gel process is a prominent example, where the indium nitrate precursor is dissolved in a suitable solvent, often an alcohol like ethanol (B145695), along with a stabilizer such as acetylacetone (B45752). This creates a stable "sol" which, through hydrolysis and condensation reactions, transforms into a gel-like network.

This sol can then be deposited onto a substrate using methods like spin coating. In spin coating, the substrate is rotated at high speed to spread the precursor solution evenly, resulting in a uniform thin film. Following deposition, a heat treatment (annealing) is performed. This crucial step serves two purposes: it removes residual organic compounds from the precursor solution and facilitates the thermal decomposition of the indium nitrate into crystalline In₂O₃. Research has shown that annealing temperatures around 500°C are effective for converting the precursor into indium oxide thin films. The thickness of the resulting film can be precisely controlled by adjusting the solution's viscosity and the number of coating cycles. These solution-based methods are versatile, enabling the fabrication of not only pure In₂O₃ but also doped variants, such as indium tin oxide (ITO), by co-dissolving other metal salt precursors.

Vapor-phase deposition methodologies, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), are powerful techniques for creating highly uniform and conformal thin films. However, this compound is not a typical precursor for these methods. The primary requirement for a CVD or ALD precursor is sufficient volatility to allow for its transport in the gas phase to the substrate surface without premature decomposition.

Indium(III) nitrate and its hydrates exhibit relatively low thermal stability. Studies on its thermal decomposition show that the hydrate (B1144303) begins to lose water and subsequently decomposes into various intermediates before fully converting to indium(III) oxide at temperatures as low as 240-250°C. This temperature is often below that required for efficient vaporization and transport in a vapor deposition system. Consequently, the precursor tends to decompose in the delivery lines or source container rather than on the substrate surface, which prevents controlled film growth. For this reason, vapor-phase deposition of indium-containing films typically relies on more volatile and thermally stable precursors, such as organometallic indium compounds or anhydrous indium(III) chloride.

The final properties of In₂O₃ thin films, including their electrical and optical performance, are critically dependent on their morphology (e.g., grain size, surface roughness) and crystallinity. When using this compound as a precursor in solution-based deposition, these characteristics can be effectively controlled by manipulating several key process parameters.

The choice of precursor anion has a significant impact on the resulting film morphology. A comparative study of different indium precursors—indium(III) chloride, indium(III) nitrate, indium(III) acetate, and indium(III) acetylacetonate—revealed that the nitrate precursor leads to a narrower grain size distribution compared to the chloride precursor. Post-deposition annealing temperature is another critical factor. Increasing the annealing temperature generally promotes grain growth and improves the crystallinity of the film. For films derived from indium nitrate, crystallization from an amorphous state to the polycrystalline cubic bixbyite phase of In₂O₃ occurs at approximately 300°C, with a preferred orientation along the (222) plane.

The table below summarizes research findings on the effect of different indium precursors on the average grain size of In₂O₃ thin films annealed at 500°C.

| Precursor Compound | Average Grain Size (nm²) | Grain Size Distribution (nm²) |

| Indium(III) chloride | 988 | 175 to 2525 |

| Indium(III) nitrate | 305 | 25 to 925 |

| Indium(III) acetate | 219 | 25 to 425 |

| Indium(III) acetylacetonate | 137 | 25 to 425 |

These findings demonstrate that by selecting Indium(III) nitrate and carefully controlling the thermal processing, it is possible to engineer the microstructure of In₂O₃ thin films for specific applications.

Synthesis of Indium-Containing Nanoparticles and Nanocrystals

This compound is a foundational precursor for the bottom-up synthesis of various indium-containing nanoparticles and nanocrystals, most notably In₂O₃. These nanomaterials are of great interest due to their unique size-dependent properties, which differ from their bulk counterparts and offer advantages in catalysis, sensing, and nanoelectronics.

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline nanoparticles from solution under elevated temperature and pressure. In a typical hydrothermal synthesis of In₂O₃, an aqueous solution of this compound is sealed in a Teflon-lined autoclave and heated. Under these conditions, the indium nitrate hydrolyzes to form indium(III) hydroxide (B78521) (In(OH)₃), which then dehydrates to form crystalline In₂O₃ nanoparticles. The morphology of the resulting nanoparticles, such as spheres or cubes, can be influenced by reaction parameters like temperature, duration, and the presence of additives.

Solvothermal synthesis is analogous to the hydrothermal route, but it employs non-aqueous solvents (e.g., alcohols). This change in solvent can influence the precursor's solubility and reaction kinetics, offering another avenue to control the size, shape, and crystallinity of the final nanostructures. These methods are effective for producing well-crystallized nanoparticles directly from the precursor solution, sometimes without the need for a separate high-temperature calcination step.

Precipitation followed by calcination is a straightforward and widely used method for producing metal oxide nanoparticles. The process begins with dissolving this compound in a solvent, typically deionized water. A precipitating agent, such as an aqueous ammonia (B1221849) solution, is then added to the solution. This causes the precipitation of an indium-containing precursor, usually indium(III) hydroxide.

The resulting precipitate is washed, dried, and then subjected to a calcination (high-temperature heating in air) step. During calcination, the hydroxide precursor decomposes and transforms into crystalline In₂O₃ nanoparticles. The final particle size is highly dependent on the calcination temperature. Higher temperatures provide more thermal energy for crystal growth, leading to larger nanoparticles. This relationship allows for tunable control over the nanoparticle dimensions, a key factor in tailoring their properties for specific applications.

The following table illustrates the effect of calcination temperature on the average particle size of In₂O₃ nanoparticles synthesized using an Indium(III) nitrate precursor.

| Calcination Temperature (°C) | Average Particle Size (nm) |

| 450 | 15 |

| 500 | 17 |

| 550 | 19 |

| 600 | 25 |

This simple yet effective route highlights the utility of this compound in the large-scale and controlled production of indium oxide nanomaterials.

Nanoparticle Surface Functionalization Strategies

The surface functionalization of nanoparticles is essential for tailoring their physical, chemical, and biological properties. While indium(III) nitrate is primarily a precursor, the resulting indium-based nanoparticles (e.g., In₂O₃, ITO) are subjects of extensive surface modification research. These strategies aim to enhance stability, improve biocompatibility, and impart specific functionalities for applications in catalysis, sensing, and nanomedicine. mdpi.comnih.gov

Functionalization can be broadly categorized into non-covalent and covalent approaches. nih.gov Non-covalent methods rely on weak interactions such as electrostatic forces and are often used for metallic nanoparticles. nih.gov Covalent strategies involve the formation of strong, stable bonds between the nanoparticle surface and functional molecules. A key challenge in solution-processed metal oxides derived from precursors like indium(III) nitrate is the prevalence of surface defects, particularly oxygen vacancies. cam.ac.uk Surface passivation treatments are therefore a crucial functionalization strategy to reduce these vacancies, thereby improving the material's electrical stability and performance. cam.ac.uk

Furthermore, indium can be used to functionalize the surface of other nanoparticles to enhance their properties. For instance, decorating palladium nanoparticles with indium has been shown to create highly active and selective catalysts for nitrate reduction, demonstrating how surface functionalization with indium can dramatically alter catalytic performance. researchgate.net

Formation of Multicomponent Indium-Based Oxides (e.g., ITO, IZO)

This compound is a fundamental building block for producing some of the most important transparent conducting oxides (TCOs), namely Indium Tin Oxide (ITO) and Indium Zinc Oxide (IZO). cam.ac.ukindium.com These materials are indispensable in optoelectronic devices like displays and solar cells due to their unique combination of high electrical conductivity and optical transparency in the visible spectrum. wikipedia.orgjkps.or.kr

The synthesis process typically involves using indium(III) nitrate as the main indium source, which is then combined with a dopant precursor.

Indium Tin Oxide (ITO): To produce ITO, a solution of indium(III) nitrate is mixed with a tin source, such as tin(IV) oxide or tin(II) chloride. indium.comspiedigitallibrary.org The standard composition for ITO is approximately 90% indium(III) oxide (In₂O₃) and 10% tin(IV) oxide (SnO₂) by weight. indium.com

Indium Zinc Oxide (IZO): For IZO, indium(III) nitrate hydrate is dissolved with a zinc precursor, commonly zinc nitrate hexahydrate. cam.ac.uk

Various deposition and synthesis techniques are employed to convert these precursor solutions into thin films or powders, including sol-gel methods, spray pyrolysis, sputtering, and combustion synthesis. jkps.or.krmdpi.commdpi.com Amorphous IZO is noted as a promising alternative to ITO, offering high transmittance, good conductivity, and a smooth surface. wikipedia.org

Controlling Doping and Stoichiometry

The precise control of doping and stoichiometry is paramount to achieving the desired optoelectronic properties in TCOs. Indium(III) nitrate's high solubility and purity make it an excellent precursor for achieving this control in solution-based synthesis methods.

The primary method for controlling the dopant level is by adjusting the molar ratio of the indium nitrate precursor to the dopant precursor (e.g., tin, zinc, cerium, or hafnium salts) in the initial solution. cam.ac.ukmdpi.comafricanjournalofbiomedicalresearch.com Research on cerium-doped indium oxide demonstrates that varying the Ce dopant concentration (from 1% to 5%) significantly alters the material's structural and electrical properties. africanjournalofbiomedicalresearch.com At an optimal level of 3% Ce doping, the material achieves peak electrical conductivity due to a balance between increased carrier concentration and minimal scattering effects. africanjournalofbiomedicalresearch.com Exceeding this optimal level can introduce structural disorder, which degrades performance. africanjournalofbiomedicalresearch.com

Stoichiometry control also extends to managing the concentration of oxygen vacancies, which act as native n-type dopants in metal oxides. cam.ac.uk The formation of these vacancies can be influenced by post-deposition annealing treatments, where factors like temperature and the oxygen content of the atmosphere are carefully controlled to fine-tune the material's carrier concentration and mobility. cam.ac.ukjkps.or.kr In ITO, the substitution of In³⁺ ions with Sn⁴⁺ in the crystal lattice donates a free electron, thereby increasing the carrier concentration. mdpi.com

| Ce Doping Level | Key Structural Effect | Impact on Electrical Conductivity |

|---|---|---|

| 1% | Minimal structural distortion, slight lattice expansion. | Moderate increase due to additional free carriers and oxygen vacancies. |

| 3% | Optimal balance between carrier concentration and minimal scattering. | Peak electrical conductivity achieved. |

| 5% | Higher degree of structural disorder and lattice defects. | Reduced conductivity due to increased scattering. |

Combustion Synthesis Approaches for Material Fabrication

Solution combustion synthesis (SCS) is an efficient and rapid method for producing multicomponent oxide powders and films, frequently utilizing indium(III) nitrate as the oxidizer. mdpi.com This approach involves dissolving the metal nitrates (e.g., indium nitrate and a dopant nitrate) in a solvent along with an organic fuel, such as urea (B33335), glycine, or citric acid. mdpi.comafricanjournalofbiomedicalresearch.com

The process unfolds in distinct steps:

Precursor Preparation: Indium(III) nitrate and the chosen dopant salts are dissolved to create a homogeneous aqueous solution. The fuel is then added. africanjournalofbiomedicalresearch.com For the synthesis of hafnium-doped indium oxide, a molar ratio of 2.5:1 between urea and indium nitrate was used to ensure the correct redox stoichiometry. mdpi.com

Combustion: The solution is heated (e.g., to 80°C), causing water to evaporate and the mixture to thicken. africanjournalofbiomedicalresearch.com Upon reaching a critical temperature, the redox reaction between the nitrate ions and the fuel auto-ignites, leading to a rapid, self-sustaining combustion event that converts the precursors into a fine oxide powder. africanjournalofbiomedicalresearch.com

Calcination: The resulting powder is often subsequently calcined at a higher temperature (e.g., 500°C) to remove any residual organic components and improve the material's crystallinity. africanjournalofbiomedicalresearch.com

This method is advantageous for its simplicity, speed, and effectiveness in achieving uniform doping within the material. africanjournalofbiomedicalresearch.com

Applications in Photoresists and Advanced Lithography

Indium(III) nitrate hydrate is emerging as a promising material for next-generation lithography, specifically as a metal-oxide photoresist for Extreme Ultraviolet (EUV) lithography. semiengineering.comeipbn.org EUV lithography is a leading technology for producing microelectronic devices with features smaller than 10 nm. eipbn.org Traditional organic photoresists are less effective at this scale due to the low absorption cross-section of their light-element constituents. eipbn.org

Inorganic materials, including those derived from indium nitrate, offer a significant advantage due to their higher EUV absorption. eipbn.org Research has demonstrated that thin films created from indium(III) nitrate hydrate can function as a negative-tone resist, where the portions of the film exposed to EUV or electron-beam radiation become insoluble and remain after development. eipbn.org

Key findings from studies using electron-beam lithography (EBL) as a proxy for EUV exposure include:

Sensitivity: ~200 μC/cm² eipbn.org

Contrast: 2.2 eipbn.org

Preliminary EUV Sensitivity: ~20 mJ/cm² eipbn.org

These performance metrics are comparable to benchmark tin-oxo cage resists, highlighting the potential of indium-based materials. eipbn.org However, challenges remain, such as controlling the formation of defects in the spin-coated resist films, which appears to be sensitive to ambient humidity and the water content of the solvent. spiedigitallibrary.org

| Parameter | Value | Exposure Source |

|---|---|---|

| Sensitivity | ~200 μC/cm² | Electron Beam Lithography (EBL) |

| Contrast | 2.2 | Electron Beam Lithography (EBL) |

| Preliminary Sensitivity | ~20 mJ/cm² | Extreme Ultraviolet (EUV) |

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Indium(III) nitrate is a widely used source of indium ions for the synthesis of Indium-based Metal-Organic Frameworks (In-MOFs). rsc.org MOFs are a class of crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). The In(III) cation is particularly suitable for MOF synthesis due to its strong Lewis acidity and ability to form robust coordination bonds with oxygen and nitrogen donor atoms in organic linkers. rsc.org

The typical synthesis of In-MOFs involves a solvothermal reaction, where indium(III) nitrate and one or more organic linkers, often based on carboxylic acids, are heated in a solvent. nih.gov This process leads to the self-assembly of highly ordered, porous frameworks.

The resulting In-MOFs exhibit diverse structures and are being explored for a range of applications:

Gas Sorption and Storage: Amide-functionalized In-MOFs, synthesized using indium nitrate, have demonstrated high surface areas and significant uptake of carbon dioxide, making them candidates for carbon capture applications. nih.gov

Catalysis: The Lewis acidic indium sites within the MOF structure can act as active centers for catalysis. In-MOFs have been successfully employed as catalysts for organic reactions like the cyanosilylation of benzaldehyde. researchgate.net

The ability to create isoreticular MOFs—frameworks with the same underlying topology but different linkers—allows for the systematic tuning of pore size and chemical functionality, further expanding their potential applications. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction (XRD) for Crystalline Structure Elucidation and Phase Analysis

X-ray Diffraction (XRD) stands as the principal technique for determining the crystalline structure of solid-state materials. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms within a crystal lattice, researchers can deduce the arrangement of these atoms, including bond lengths and angles. This information is fundamental to understanding the material's properties and behavior.

Therefore, while XRD is the go-to method for phase analysis and would be used to confirm the purity and crystalline phase of a given sample of Indium(III) nitrate (B79036) trihydrate, detailed crystallographic data such as lattice parameters and atomic coordinates for the trihydrate form are not established in the public domain. Research efforts employing XRD would be necessary to fully elucidate its precise crystal structure.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding environment within a molecule. These methods measure the vibrational energies of chemical bonds, which are unique to the molecule's structure and its local environment, providing a "molecular fingerprint."

For Indium(III) nitrate trihydrate, vibrational spectroscopy can identify the characteristic modes of the nitrate ions (NO₃⁻) and the water of hydration (H₂O). The nitrate ion, belonging to the D₃h point group in its free state, has several distinct vibrational modes. However, its symmetry can be lowered upon coordination to the indium ion or due to crystal packing effects, leading to shifts in vibrational frequencies and the appearance of otherwise "forbidden" bands.

Analysis of aqueous solutions of indium(III) nitrate has provided insights into the interaction between the indium ion and the nitrate and water ligands. In concentrated solutions, Raman spectroscopy suggests the coexistence of both inner-sphere complexes, where the nitrate ion is directly bonded to the indium ion, and outer-sphere complexes, where water molecules separate the ions.

In Situ Monitoring of Reaction Progress

The real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms and optimizing process parameters. In situ vibrational spectroscopy is particularly well-suited for this purpose as it can track the concentration of reactants, intermediates, and products by observing changes in their characteristic vibrational bands. For instance, the thermal decomposition of this compound to form indium oxide could be monitored in situ using FT-IR or Raman spectroscopy. wikipedia.org This would allow for the identification of intermediate species and the determination of the temperature at which the transformation occurs.

Analysis of Ligand Coordination and Hydration States

Vibrational spectroscopy is highly sensitive to the coordination environment of both the central metal ion and the ligands. In this compound, the frequencies of the nitrate vibrational modes will be perturbed depending on whether the nitrate ions are acting as monodentate, bidentate, or bridging ligands to the indium center. Similarly, the O-H stretching and H-O-H bending vibrations of the water molecules provide information about their coordination to the indium ion and their involvement in hydrogen bonding within the crystal lattice. By comparing the spectra of the trihydrate with other hydrated forms or with anhydrous indium nitrate, a detailed picture of the coordination sphere of the indium ion can be developed.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and the local geometric environment of a specific absorbing atom. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS measurements at the Indium K-edge can provide valuable data. The XANES region, which is sensitive to the oxidation state and coordination geometry of the indium atom, can confirm the In(III) oxidation state. wikipedia.orguu.nldiamond.ac.uk The features of the XANES spectrum are determined by the electronic transitions from the core level to unoccupied states, offering a probe of the local density of unoccupied electronic states. wikipedia.orguu.nl

The EXAFS region, on the other hand, contains information about the local atomic environment around the indium atom. wikipedia.org Analysis of the EXAFS oscillations can determine the type, number, and distance of the neighboring atoms in the first few coordination shells. This would allow for the determination of the In-O bond distances from the coordinated nitrate and water ligands, providing structural information even in the absence of a single-crystal structure from XRD. Datasets of In K-edge XAFS spectra for hydrated indium nitrate are available in public repositories, such as the NIMS Materials Data Repository, which can be analyzed to extract these local structure parameters. nims.go.jpnims.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution. Indium has two NMR-active isotopes, ¹¹³In and ¹¹⁵In, both of which are quadrupolar nuclei with a spin of 9/2. huji.ac.il ¹¹⁵In is generally the preferred nucleus for detection due to its higher natural abundance (95.72%) and slightly higher sensitivity compared to ¹¹³In (4.29% natural abundance). huji.ac.ilpascal-man.com

A solution of Indium(III) nitrate in dilute nitric acid is commonly used as an external chemical shift reference standard for both ¹¹³In and ¹¹⁵In NMR spectroscopy, with its chemical shift set to 0 ppm. huji.ac.il The signals from indium isotopes are typically very broad, a consequence of their large quadrupole moments, which can limit the resolution of the spectra. huji.ac.il Nevertheless, ¹¹⁵In NMR has been used to study complex formation and ligand exchange in aqueous solutions containing indium(III) ions. iaea.org

| Property | ¹¹³In | ¹¹⁵In |

|---|---|---|

| Spin (I) | 9/2 | 9/2 |

| Natural Abundance (%) | 4.29 | 95.72 |

| Quadrupole Moment (10⁻³⁰ m²) | 79.9 | 81.0 |

| Reference Compound | In(NO₃)₃ in dilute HNO₃ |

While solid-state ¹¹⁵In NMR is a powerful technique for characterizing the local environment of indium in solid materials, its application to this compound has not been specifically reported. rsc.orgrsc.org Such studies could, in principle, provide information about the different indium environments within the crystal lattice and complement the data obtained from other techniques.

Electron Microscopy Techniques (SEM, TEM) for Morphological and Microstructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and microstructure of materials at high magnification. SEM provides detailed images of the surface topography of a sample, while TEM allows for the imaging of the internal structure.

In the context of this compound, these techniques are most frequently applied not to the precursor itself, but to the nanomaterials synthesized from it. For example, Indium(III) nitrate hydrate (B1144303) is often used as a precursor to synthesize indium oxide (In₂O₃) nanoparticles. sigmaaldrich.com Following the synthesis, SEM and TEM are employed to characterize the size, shape, and agglomeration state of the resulting nanoparticles. This information is crucial for understanding how synthesis conditions affect the final product's morphology, which in turn influences its properties and performance in various applications. While SEM could be used to image the crystal habit of solid this compound, detailed microstructural analysis is more relevant to the materials derived from it.

Thermal Analysis Techniques (TGA, DTA, DSC) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative data on mass loss at different stages of decomposition. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature and heat flow, respectively, between a sample and a reference material. These techniques identify endothermic and exothermic events, such as dehydration and decomposition.

While specific TGA/DTA/DSC data for this compound is not extensively detailed in publicly available literature, the thermal decomposition of a closely related hydrate, In(NO₃)₃·4.5H₂O, has been thoroughly investigated and provides a strong model for the expected behavior of the trihydrate. The decomposition of this hydrated indium nitrate proceeds through a series of distinct steps, culminating in the formation of indium(III) oxide (In₂O₃).

The proposed decomposition pathway for the hydrated indium nitrate involves an initial dehydration phase, followed by the formation of intermediate oxynitrate compounds before the final conversion to the stable oxide. The key stages are outlined below:

Dehydration: The initial mass loss corresponds to the removal of water molecules. In the case of the 4.5-hydrate, this occurs in stages, first yielding a lower hydrate. For the trihydrate, a similar initial loss of its three water molecules is anticipated.

Formation of Intermediate Oxynitrates: Following dehydration, the nitrate groups begin to decompose. This process is complex and involves the formation of various intermediate species. Studies on the 4.5-hydrate have identified the formation of compounds such as In₂O(NO₃)₄ and InONO₃ at specific temperatures.

Final Decomposition to Indium(III) Oxide: At higher temperatures, all remaining nitrate and intermediate species decompose, leaving behind the final, stable residue of indium(III) oxide. Research indicates this final conversion for an unspecified indium nitrate hydrate occurs at approximately 240 °C.

The following table summarizes the detailed decomposition stages observed for In(NO₃)₃·4.5H₂O, which serves as a predictive model for the trihydrate's thermal behavior.

| Temperature (°C) | Proposed Intermediate Compound |

| 119 | In(NO₃)₃·3.25H₂O |

| 160 | In₂O(NO₃)₄·H₂O |

| 188 | In₂O(NO₃)₄ |

| 220 | InONO₃ |

| 243 | In₂O₃ |

This data is based on the thermal decomposition of In(NO₃)₃·4.5H₂O and is presented as a close analogue for the decomposition of the trihydrate.

Further research focusing specifically on the trihydrate would be necessary to precisely delineate the temperature ranges and mass losses for each decomposition step of In(NO₃)₃·3H₂O. However, the established pathway for the higher hydrate provides a robust and scientifically grounded expectation for its thermal degradation profile.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for transition metal complexes like those of indium(III). DFT calculations for Indium(III) nitrate (B79036) trihydrate would focus on determining the ground-state energy, electron density distribution, and molecular orbitals. These calculations help in understanding the nature of the coordinate bonds between the central indium (In³⁺) ion, the nitrate (NO₃⁻) ligands, and the water (H₂O) molecules.

A fundamental application of DFT is the prediction of molecular geometries through energy minimization. doi.org For Indium(III) nitrate trihydrate, a geometry optimization would predict the bond lengths, bond angles, and dihedral angles of the lowest energy conformation. While the crystal structure of the pentahydrate, In(NO₃)(H₂O)₅₂, has been experimentally determined, theoretical calculations are crucial for predicting the structure of the trihydrate and other hydrated forms. wikipedia.org The calculations would explore various possible coordination environments for the indium ion, such as different arrangements of nitrate and water ligands in the primary coordination sphere.